molecular formula C8H10N2O2S B127992 2-Benzenesulphonyl-acetamidine CAS No. 144757-42-6

2-Benzenesulphonyl-acetamidine

Cat. No. B127992
M. Wt: 198.24 g/mol
InChI Key: PPUBWVOQBYPLAB-UHFFFAOYSA-N
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Description

2-Benzenesulphonyl-acetamidine is a chemical compound . It is used for experimental and research purposes .


Synthesis Analysis

Acetamidinium salts, which are related to 2-Benzenesulphonyl-acetamidine, are synthesized and characterized by elemental analysis, mass spectrometry, NMR, and DTA . The structures of previously unknown acetamidinium salts were established by X-ray diffraction analysis . A strategy for using the Scoggins procedure in the synthesis of acetamidines as novel CO2-triggered switchable surfactants via acetimidates has been developed .


Molecular Structure Analysis

The molecular formula of 2-Benzenesulphonyl-acetamidine is C8H10N2O2S . The molecular weight is 198.24 . The density is predicted to be 1.35±0.1 g/cm3 .


Chemical Reactions Analysis

Acetamidinium salts are starting materials for synthesizing many chemical substances, such as imidazoles, pyrimidines, and triazines . They are further used for biochemically active compounds . The reaction process consists of two reactions in a series, and the yield of acetimidates can be significantly improved by shifting the reaction equilibrium using excess methanol as an additive .


Physical And Chemical Properties Analysis

The boiling point of 2-Benzenesulphonyl-acetamidine is predicted to be 399.7±48.0 °C . More detailed physical and chemical properties may be determined through techniques such as UV–Vis spectroscopy, X-ray photoelectron spectroscopy, Diffuse reflectance infrared Fourier transform spectroscopy .

Future Directions

The synthesis of acetamidines as novel CO2-triggered switchable surfactants via acetimidates has been developed . This could open up new possibilities for the use of 2-Benzenesulphonyl-acetamidine in various applications.

properties

IUPAC Name

2-(benzenesulfonyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUBWVOQBYPLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507880
Record name (Benzenesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzenesulphonyl-acetamidine

CAS RN

144757-42-6
Record name (Benzenesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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